N-butyl-2,4-dinitroaniline
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Overview
Description
N-butyl-2,4-dinitroaniline: is an organic compound with the molecular formula C10H13N3O4. It is a derivative of aniline, substituted with butyl and nitro groups. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butyl-2,4-dinitroaniline can be synthesized through the nitration of N-butylaniline. The process typically involves the reaction of N-butylaniline with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of the dinitro compound. The reaction is exothermic and requires careful temperature control to avoid decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: N-butyl-2,4-diaminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth.
Mechanism of Action
The mechanism of action of N-butyl-2,4-dinitroaniline involves its interaction with cellular components. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with proteins and enzymes, inhibiting their function and disrupting cellular processes.
Comparison with Similar Compounds
2,4-Dinitroaniline: A simpler analog without the butyl group.
2,6-Dinitroaniline: Another isomer with nitro groups at different positions.
N-sec-butyl-4-tert-butyl-2,6-dinitroaniline: A structurally similar compound with different alkyl substitutions.
Uniqueness: N-butyl-2,4-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its lipophilicity, making it more soluble in organic solvents. This property can influence its reactivity and interactions with biological systems, distinguishing it from other dinitroaniline derivatives.
Properties
CAS No. |
13059-86-4 |
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Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
N-butyl-2,4-dinitroaniline |
InChI |
InChI=1S/C10H13N3O4/c1-2-3-6-11-9-5-4-8(12(14)15)7-10(9)13(16)17/h4-5,7,11H,2-3,6H2,1H3 |
InChI Key |
XFLMVRNRVDULNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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